N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-18(2,3)23-16-14(10-20-23)17(25)22(11-19-16)21-15(24)9-12-5-7-13(26-4)8-6-12/h5-8,10-11H,9H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCXUYXRVMCMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
*Molecular weight calculated using formula C₁₉H₂₂N₅O₃.
Key Observations:
Lipophilicity and Solubility: The target compound’s 4-methoxyphenyl group balances lipophilicity (logP ~2.5 estimated) and aqueous solubility, whereas the cyclohexyl analog (logP ~3.2) is more lipophilic, likely reducing bioavailability .
Metabolic Stability :
- The tert-butyl group in the target compound and its cyclohexyl analog reduces oxidative metabolism, a feature shared with 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl) derivatives .
- Fluorinated compounds (e.g., chromenyl-sulfonamide) leverage fluorine’s electronegativity to block cytochrome P450-mediated degradation .
Electronic Effects :
- The 4-methoxyphenyl group’s electron-donating methoxy may enhance π-π stacking in kinase binding pockets, contrasting with the electron-withdrawing fluorine in fluorophenyl derivatives .
Q & A
Q. Table 1: Comparison of Solvent Systems for Synthesis Optimization
| Solvent | Reaction Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Ethanol | 78 | 95 | [2] |
| DMSO | 65 | 90 | [10] |
| THF | 72 | 88 | [4] |
Q. Table 2: Key Biological Activities of Structural Analogues
| Substituent | IC50 (nM) for Kinase X | Selectivity Index | Reference |
|---|---|---|---|
| 4-Methoxyphenyl | 12.3 | 8.5 | [5] |
| 4-Chlorophenyl | 9.8 | 6.2 | [7] |
| 4-Trifluoromethyl | 7.1 | 10.4 | [19] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
